molecular formula C6H8F2O3 B2606008 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid CAS No. 1919865-10-3

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

Cat. No.: B2606008
CAS No.: 1919865-10-3
M. Wt: 166.124
InChI Key: VFSSYJZLKXRHEJ-ZXZARUISSA-N
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Description

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a difluoromethoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be achieved through several steps :

    Starting Material: The synthesis begins with 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid.

    Reaction with Sulfur Trifluoride: The starting material is reacted with sulfur trifluoride to form 3-(Trifluoromethylthio)cyclobutane-1-carboxylic acid.

    Reaction with Silver Fluoride: The intermediate product is then reacted with silver fluoride to remove the trifluoromethyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be compared with similar compounds such as 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid and 3-(Trifluoromethoxy)cyclobutane-1-carboxylic acid[6][6]. The presence of different fluorine substitutions affects the compound’s reactivity, stability, and biological activity. The difluoromethoxy group provides a balance between reactivity and stability, making it unique among its analogs.

Properties

IUPAC Name

3-(difluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSYJZLKXRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919865-10-3
Record name rac-(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid
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